molecular formula C11H11NO B111977 7-Ethyl-1H-indole-3-carbaldehyde CAS No. 154989-45-4

7-Ethyl-1H-indole-3-carbaldehyde

Cat. No. B111977
M. Wt: 173.21 g/mol
InChI Key: DKTNMUOPASFCOT-UHFFFAOYSA-N
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Description

“7-Ethyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole-3-carbaldehyde , which is an important precursor for the synthesis of biologically active structures .


Synthesis Analysis

While specific synthesis methods for “7-Ethyl-1H-indole-3-carbaldehyde” are not available, indole-3-carbaldehyde and its derivatives are known to be used in the preparation of various biologically active compounds . They are also important precursors for the synthesis of diverse heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of “7-Ethyl-1H-indole-3-carbaldehyde” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, substituted at the 7-position with an ethyl group and at the 3-position with a formyl group .


Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives, including “7-Ethyl-1H-indole-3-carbaldehyde”, are known to participate in multicomponent reactions (MCRs) . MCRs are a type of chemical reaction in which three or more substrates are combined to form a product .


Physical And Chemical Properties Analysis

“7-Ethyl-1H-indole-3-carbaldehyde” is a solid at room temperature . Its molecular weight is 173.21 .

Scientific Research Applications

  • Tyrosinase Inhibitor and Potential Melanin Production Regulator : Indole-3-carbaldehyde, a close relative to 7-Ethyl-1H-indole-3-carbaldehyde, has been identified as a tyrosinase inhibitor and may influence melanin production in cells. This could have implications in dermatology and cosmetic research (Shimizu et al., 2003).

  • Natural Product Research : It has been identified in natural sources like marine sponges. This indicates its potential role in natural product chemistry and its applications in drug discovery (Abdjul et al., 2015).

  • Anticancer Research : Some derivatives of 1H-indole-3-carbaldehyde, closely related to 7-Ethyl-1H-indole-3-carbaldehyde, show significant antiproliferative potency towards human breast cancer cell lines, making it relevant in cancer research (Fawzy et al., 2018).

  • Cytotoxicity Studies : Research has been conducted on the cytotoxic effects of compounds derived from 7-Ethyl-1H-indole-3-carbaldehyde, providing valuable information for drug development (Wang et al., 2011).

  • Sustainable Chemistry : Indole-3-carbaldehyde has been used in green and sustainable synthetic routes, underlining its role in environmentally friendly chemical processes (Madan, 2020).

  • Antimicrobial Activity : Derivatives of indole-3-carbaldehyde have shown antimicrobial properties, which could be beneficial in developing new antimicrobial agents (Laxmi & Rajitha, 2010).

  • Photophysical Properties : Studies on novel indole derivatives, including those based on 7-Ethyl-1H-indole-3-carbaldehyde, have been conducted to explore their photophysical properties, which could have implications in material sciences and photodynamic therapy (Sanap et al., 2015).

  • Organic Synthesis : It has been used in the synthesis of novel compounds, highlighting its utility in the field of organic chemistry (Suzdalev & Den’kina, 2011).

  • Catalysis : Studies have shown its potential use in catalytic processes, which could be significant in industrial chemistry (Kothandaraman et al., 2011).

  • Molecular Docking and Computational Studies : It has been the subject of molecular docking and computational studies, which could have applications in drug design and molecular modeling (Fatima et al., 2022).

Safety And Hazards

While specific safety and hazard information for “7-Ethyl-1H-indole-3-carbaldehyde” is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

The future directions for “7-Ethyl-1H-indole-3-carbaldehyde” and similar compounds could involve further exploration of their roles in multicomponent reactions and the synthesis of biologically active structures . This could potentially lead to the development of new pharmaceuticals and other useful compounds.

properties

IUPAC Name

7-ethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTNMUOPASFCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356330
Record name 7-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-1H-indole-3-carbaldehyde

CAS RN

154989-45-4
Record name 7-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethyl-1H-indole-3-carbaldehyde
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